molecular formula C12H11ClN2O B8698531 5-[(4-Chlorophenyl)methoxy]pyridin-2-amine CAS No. 88150-95-2

5-[(4-Chlorophenyl)methoxy]pyridin-2-amine

Cat. No.: B8698531
CAS No.: 88150-95-2
M. Wt: 234.68 g/mol
InChI Key: HLEJKVKNXZDSCH-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methoxy]pyridin-2-amine is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

88150-95-2

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C12H11ClN2O/c13-10-3-1-9(2-4-10)8-16-11-5-6-12(14)15-7-11/h1-7H,8H2,(H2,14,15)

InChI Key

HLEJKVKNXZDSCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CN=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A slurry of methyl 5-(4-chlorobenzyloxy)-2-pyridylcarbamate (0.75 g, 2.6 mmol) in 10% sodium hydroxide (20 ml) and methanol (40 ml) is heated to 90° under nitrogen gas. After 1 hour, 10 ml of 10% sodium hydroxide and 10 ml of methanol are added. Heating is continued, and after 2 hours, 10 ml of methanol is added. The reaction is heated under reflux overnight. The reaction is then rotoevaporated, and chloroform and water are added. The residue is extracted with chloroform (4×). The combined chloroform extracts are washed with water until neutral and with brine, dried over calcium sulfate, filtered and rotoevaporated to yield 2-amino-5-(4-chlorobenzyloxy)pyridine.
Quantity
0.75 g
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reactant
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20 mL
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solvent
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40 mL
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solvent
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10 mL
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10 mL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 5-(4-chlorobenzyloxy)-2-nitropyridine (0.5 g), Na2S (0.25 g) and methanol (12 ml) is heated to reflux for about 3 hours. Then, a few drops of water is added and refluxing continued about 15 hours. After cooling, the reaction is diluted with methanol, filtered through celite and stripped. The concentrate is taken up in CHCl3, washed with water, dried and stripped giving 2-amino-5-(4-chlorobenzyloxy)pyridine.
Quantity
0.5 g
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reactant
Reaction Step One
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Na2S
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0.25 g
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reactant
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12 mL
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Synthesis routes and methods III

Procedure details

10% Sodium hydroxide (8 ml) is added to methyl N-[5-(4-chlorobenzyloxy)-2-pyridyl]carbamate (59 mg, 0.20 mmol), and the mixture is heated rapidly to 85°. About 4 ml of methanol is added to the mixture after it has been heated for 2 hours. Heating is continued, and after another hour about 4 ml more of methanol is added to the mixture. Heating at 85° is continued overnight. The reaction is then cooled, and the methanol is rotoevaporated off. The reaction is poured into water and extracted with chloroform. The organic phase is washed with water and with brine to yield 2-amino-5-(4-chlorobenzyloxy)pyridine.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
59 mg
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reactant
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4 mL
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reactant
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